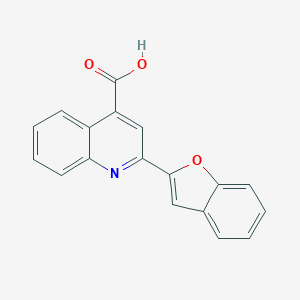

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and quinoline. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and antiproliferative properties .

Preparation Methods

The synthesis of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for synthesizing quinoline derivatives. This reaction involves the condensation of 2-acetylbenzofuran with isatin under basic conditions . Another method includes a one-pot three-step procedure that features Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization .

Chemical Reactions Analysis

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Major Products: These reactions can produce phenolic esters and amides, which have shown significant antioxidant and antibacterial activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid involves its interaction with biological molecules. Its antioxidant activity is primarily due to its ability to chelate metal ions and scavenge free radicals . The antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and DNA replication . The antiproliferative activity is likely due to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting cell division .

Comparison with Similar Compounds

2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide: This derivative has shown significant antibacterial activity.

Phenolic esters and amides of this compound: These derivatives have demonstrated potent antioxidant and antibacterial activities.

Properties

Molecular Formula |

C18H11NO3 |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C18H11NO3/c20-18(21)13-10-15(19-14-7-3-2-6-12(13)14)17-9-11-5-1-4-8-16(11)22-17/h1-10H,(H,20,21) |

InChI Key |

WIKHUBOFYVMQTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)